molecular formula C6H2BrF4N B1382283 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227502-92-2

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1382283
CAS No.: 1227502-92-2
M. Wt: 243.98 g/mol
InChI Key: YIRDGFSBFWDTQG-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2BrF4N . It has a molecular weight of 243.98 . This compound is used in the synthesis of various agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including this compound, has been a subject of research in the agrochemical and pharmaceutical industries . The first-generation manufacturing process of a key intermediate in the synthesis of this compound involved tedious protecting group manipulations and a superstoichiometric copper-mediated trifluoromethylation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with bromo, fluoro, and trifluoromethyl substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the synthesis of this compound from 2,6-dichloro-4-methylnicotinic acid involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a refractive index of 1.4623 and a density of 1.7961 g/mL at 25 °C . The compound’s SMILES string is Fc1nc(ccc1Br)C(F)(F)F .

Scientific Research Applications

Imaging Agents in Medical Research

Compounds structurally related to 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine have been explored as imaging agents in medical research. For example, derivatives of fluoro-pyridine have been synthesized for potential use in positron emission tomography (PET) imaging, particularly in the detection and diagnosis of prostate cancer. These compounds, like [18F]DCFPyL, demonstrate high specificity and affinity for prostate-specific membrane antigen (PSMA), making them promising candidates for imaging PSMA-expressing tissues in prostate cancer patients (Chen et al., 2011).

Neurological Research

In neurological research, fluorinated pyridine derivatives have been evaluated for their potential in imaging brain receptors. For instance, the pyridinyl-6 position of WAY-100635, a selective 5-HT(1A) receptor antagonist, has been radiofluorinated to produce a derivative [(18)F]6FPWAY for PET imaging of brain 5-HT(1A) receptors. Despite rapid in vivo metabolism, the compound showed selectivity and utility for imaging brain receptors involved in various neurological conditions (McCarron et al., 2004).

Cancer Research

In cancer research, fluorinated pyridine compounds have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders and cancer. Compounds like [18F]PBR compounds show promising results in biodistribution studies, mirroring the localization of PBRs and suggesting their potential as imaging agents for PBR expression in neurodegenerative and cancer research (Fookes et al., 2008).

Drug Metabolism and Pharmacokinetics

Research on the absorption characteristics and pharmacokinetic profiles of fluorinated compounds, including pyridines, contributes to our understanding of how these compounds behave in biological systems. Such studies are crucial for the development of new drugs and for improving the efficacy and safety profiles of existing medications. For example, research on the absorption and metabolism of a water-insoluble thrombin inhibitor in dogs has provided valuable insights into the biopharmaceutical properties of fluorinated pyridines, highlighting their potential in drug development (Euler et al., 2004).

Safety and Hazards

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-bromo-6-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRDGFSBFWDTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-92-2
Record name 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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